molecular formula C10H8N2 B11760690 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole

Cat. No.: B11760690
M. Wt: 156.18 g/mol
InChI Key: GTRIWRFRLNOQAG-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with a propynyl substituent at the 2-position. Benzimidazoles are known for their versatile biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the reaction of 2-mercaptobenzimidazole with propargyl bromide in the presence of a base such as sodium hydroxide (NaOH) at room temperature. This reaction typically takes about 5 hours and can be conducted in solvents like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to scale up the synthesis while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen (O₂) under visible light.

    Substitution: Propargyl bromide in the presence of a base like NaOH.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes like acetylcholinesterase by binding to the catalytic anionic subsite of the enzyme . This interaction disrupts the enzyme’s normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole is unique due to its propynyl substituent, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable scaffold in medicinal chemistry for developing novel therapeutic agents.

Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

2-prop-2-ynyl-1H-benzimidazole

InChI

InChI=1S/C10H8N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h1,3-4,6-7H,5H2,(H,11,12)

InChI Key

GTRIWRFRLNOQAG-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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